molecular formula C18H20N2O2 B15059539 Benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate

Benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate

Cat. No.: B15059539
M. Wt: 296.4 g/mol
InChI Key: FDQXXQNXUBIQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted at the 2-position with a 2-methylpyridin-4-yl group and a benzyl ester at the 1-position. This structure combines aromatic (benzyl, pyridinyl) and aliphatic (pyrrolidine) moieties, making it a versatile intermediate in pharmaceutical synthesis.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H20N2O2/c1-14-12-16(9-10-19-14)17-8-5-11-20(17)18(21)22-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,17H,5,8,11,13H2,1H3

InChI Key

FDQXXQNXUBIQCY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2CCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 2-(2-methylpyridin-4-yl)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of automated reactors, continuous flow systems, and more efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate can undergo oxidation reactions, particularly at the pyridine moiety, leading to the formation of N-oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the benzyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and other carbamate esters.

Biology: In biological research, this compound is studied for its potential interactions with various biological targets. It may be used in the development of new pharmaceuticals or as a probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a candidate for the development of inhibitors or modulators of specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the carbamate ester can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are structurally related to Benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate, with variations in substituents, stereochemistry, or functional groups:

Key Structural Variations and Implications

Table 1: Structural Comparison of Analogous Compounds
Compound Name Substituents on Pyrrolidine Pyridine Substituent Ester Group Molecular Formula Key Differences Reference
This compound None (parent compound) 2-methyl at 4-pyridyl Benzyl C₁₈H₂₀N₂O₂ Reference compound -
tert-Butyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate None 2-methyl at 4-pyridyl tert-Butyl C₁₅H₂₂N₂O₂ Bulkier ester group; increased steric hindrance
Benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate None 3-methyl at 4-pyridyl Benzyl C₁₈H₂₀N₂O₂ Methyl positional isomer on pyridine
Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate HCl 4-amino, 2-hydroxymethyl None Benzyl C₁₄H₁₉ClN₂O₃ Amino and hydroxymethyl groups; hydrochloride salt
(2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 4-hydroxy, 2-hydroxymethyl None Benzyl C₁₄H₁₉NO₄ Stereospecific hydroxyl groups

Functional Group and Reactivity Analysis

Benzyl esters (target compound, ) are more lipophilic, favoring membrane permeability in drug candidates but may be prone to enzymatic cleavage.

Pyridine Substituent Position

  • The 3-methylpyridin-4-yl isomer () alters electronic effects: the 3-methyl group may reduce pyridine basicity compared to the 2-methyl analog, impacting hydrogen bonding or metal coordination.

Stereochemistry (e.g., (2R,4R) in ) affects 3D conformation and biological target interactions.

Stereochemical Considerations

  • Stereospecific hydroxylation () or amination () can drastically alter pharmacological profiles. For example, (2R,4R) configurations may align with chiral enzyme active sites, improving binding affinity.

Physicochemical and Conformational Properties

  • Lipophilicity : Benzyl esters (logP ~2.5–3.0) are more lipophilic than tert-butyl analogs (logP ~1.8–2.2), influencing bioavailability.
  • Ring Puckering : The pyrrolidine ring’s conformation (flattened vs. twisted) can be analyzed using Cremer-Pople coordinates (), affecting interactions with biological targets.

Biological Activity

Benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's structure, biological interactions, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a benzyl group and a 2-methylpyridine moiety. Its molecular formula is C15H18N2O2C_{15}H_{18}N_{2}O_2 with a molecular weight of approximately 262.32 g/mol. The structural characteristics suggest potential interactions with various biological targets, particularly in neuropharmacology.

Neuropharmacological Effects

Research indicates that compounds similar to this compound may interact with neurotransmitter receptors, particularly those involved in anxiety and depression pathways. The presence of both pyrrolidine and pyridine rings enhances the compound's ability to bind to various receptor types, including NMDA receptors, which are critical for synaptic plasticity and memory function.

Case Studies

  • Neuropharmacological Study : A study involving derivatives of pyrrolidine assessed their binding affinities to NMDA receptors. Results indicated that certain modifications enhanced receptor interaction, suggesting therapeutic potential for conditions like depression.
  • Antimicrobial Activity Assessment : In a comparative study of pyrrolidine derivatives, several compounds exhibited strong antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The findings highlighted the importance of structural features in determining bioactivity .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Benzyl (S)-2-(6-methylpyridin-3-yl)carbamoyl)pyrrolidine-1-carboxylateContains a carbamoyl groupExhibits different binding affinities due to structural variations
N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidineIncorporates an oxadiazole ringShows distinct biological activities related to antioxidant properties
(S)-2-(pyridin-3-ylcarbamoyl)pyrrolidine-1-carboxylic acidFeatures a carboxylic acid groupDifferentiates in solubility and reactivity compared to ester derivatives

This table illustrates how structural variations among similar compounds can lead to differing biological activities and potential therapeutic applications.

Q & A

Q. Basic

  • ¹H NMR : Key signals include pyrrolidine ring protons (δ 3.3–3.0 ppm, multiplet) and aromatic protons from the benzyl (δ 7.3–7.1 ppm) and pyridyl (δ 8.5–8.3 ppm) groups.
  • LC-HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 353.18 for C₁₈H₂₁N₂O₂⁺) .
  • IR : Carbamate C=O stretch (~1700 cm⁻¹) and pyridyl C=N (~1600 cm⁻¹) .

How is X-ray crystallography applied to resolve stereochemical ambiguities?

Q. Advanced

  • Crystallization : Grow single crystals via vapor diffusion (e.g., EtOAc/hexanes at 4°C).
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
  • Refinement : SHELXL software refines anisotropic displacement parameters, confirming the (S)-configuration at the pyrrolidine C2 position .

What safety protocols are critical during handling?

Q. Basic

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMSO, EtOH).
  • First aid : For skin contact, wash with soap/water for 15 min; for eye exposure, irrigate with saline for 10–15 min .

What mechanistic insights exist for the decarboxylative arylation step?

Advanced
The reaction proceeds via:

Oxidative quenching of the Ir(III) photocatalyst, generating a proline-derived α-amino radical.

Radical addition to the pyridine substrate, followed by rearomatization.

Deprotection : Boc cleavage under acidic conditions yields the final product. Computational studies (DFT) suggest the radical intermediate’s stability is enhanced by conjugation with the pyrrolidine ring .

How is reaction progress monitored in real time?

Q. Basic

  • TLC : Use silica plates with EtOAc/hexanes (1:1); visualize under UV (254 nm) or with ninhydrin for amines.
  • LC-MS : Track consumption of starting material (e.g., Boc-Pro-OH, tR = 2.1 min) and product formation .

How to identify and mitigate byproduct formation?

Q. Advanced

  • Common byproducts : Over-alkylated pyrrolidines or pyridine adducts.
  • Mitigation :
    • Limit excess aryl substrate (<1.2 equiv.).
    • Use scavengers (e.g., MgSO₄) to absorb residual water.
    • Optimize reaction time (e.g., 20 hr for complete conversion) .

What biological activities are reported for structurally related compounds?

Advanced
Analogous 1-acyl-2-benzylpyrrolidines exhibit dual orexin receptor antagonism (IC₅₀ < 100 nM), suggesting potential neuropharmacological applications. Activity correlates with substituent electronegativity on the pyridyl ring .

How can computational modeling guide derivative design?

Q. Advanced

  • Docking studies : Use AutoDock Vina to predict binding to targets (e.g., orexin receptors).
  • QSAR : Correlate pyridyl substituent logP values with membrane permeability.
  • MD simulations : Assess stability of the benzyl carboxylate group in aqueous vs. lipid environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.